molecular formula C21H24FNO B4035936 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide

2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B4035936
M. Wt: 325.4 g/mol
InChI Key: RIUYKNIMTLGBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and two aromatic rings with various substituents

Scientific Research Applications

2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene or a carbenoid reagent.

    Introduction of Aromatic Rings: The aromatic rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, which involve the reaction of aryl halides with organometallic reagents.

    Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, which can be achieved by reacting an amine with a carboxylic acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the aromatic rings are oxidized to form various products.

    Reduction: Reduction reactions can lead to the hydrogenation of the aromatic rings or the reduction of the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, where the substituents on the aromatic rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropane ring can lead to the formation of carboxylic acids, while reduction of the amide group can yield amines.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)-N-(2-chloro-6-methylphenyl)cyclopropane-1-carboxamide
  • 2-(4-tert-butylphenyl)-N-(2-fluoro-6-ethylphenyl)cyclopropane-1-carboxamide
  • 2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide is unique due to the specific combination of substituents on the aromatic rings and the presence of the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO/c1-13-6-5-7-18(22)19(13)23-20(24)17-12-16(17)14-8-10-15(11-9-14)21(2,3)4/h5-11,16-17H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUYKNIMTLGBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide
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2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide
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2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide
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2-(4-tert-butylphenyl)-N-(2-fluoro-6-methylphenyl)cyclopropane-1-carboxamide

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